3-(Furan-3-yl)prop-2-enal
Overview
Description
Synthetic Routes and Reaction Conditions:
Furfural Derivation: One common method involves the oxidation of furfural, which is derived from agricultural byproducts like corn cobs and sugarcane bagasse.
Hydroformylation: Another approach is the hydroformylation of furfural, where a rhodium-based catalyst is used to introduce an aldehyde group to the furan ring.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed to synthesize 3-(furan-3-yl)prop-2-enal by coupling furan derivatives with appropriate halides.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes using catalysts like vanadium pentoxide or manganese dioxide. These processes are optimized for high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form furan-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, resulting in furfuryl alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride, bromine.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid.
Reduction: Furfuryl alcohol.
Substitution: Various substituted furans.
Scientific Research Applications
3-(Furan-3-yl)prop-2-enal has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of resins, adhesives, and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism by which 3-(Furan-3-yl)prop-2-enal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form Schiff bases with amino groups, leading to the modulation of biological processes. The furan ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
3-(Furan-3-yl)prop-2-enal is similar to other furan derivatives like furfural and furfuryl alcohol. its unique structure, particularly the presence of the aldehyde group, sets it apart in terms of reactivity and applications. Other similar compounds include:
Furfural: A furan derivative used as a solvent and in the production of resins.
Furfuryl Alcohol: A reduced form of furfural used in the manufacture of adhesives and foundry binders.
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Properties
IUPAC Name |
3-(furan-3-yl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCWGRHHJZSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705998 | |
Record name | 3-(Furan-3-yl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54355-99-6 | |
Record name | 3-(Furan-3-yl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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